1,3-Dibenzylpiperazine

Description

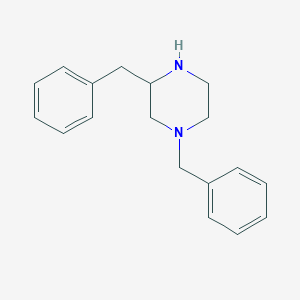

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dibenzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDRRBUHVZNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621051 | |

| Record name | 1,3-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179051-52-6 | |

| Record name | 1,3-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,3 Dibenzylpiperazine

Advanced Synthetic Routes to 1,3-Dibenzylpiperazine

The generation of this compound is often discussed in the context of being a byproduct in the synthesis of benzylpiperazine (BZP) nih.govnih.gov. However, specific routes targeting its selective formation are of interest for various chemical applications.

Optimization of Reaction Conditions for Selective Formation

The selective synthesis of this compound over other isomers, such as the more common 1,4-dibenzylpiperazine (B181160), is a matter of controlling the reaction conditions during the benzylation of the piperazine (B1678402) ring. Key parameters that can be optimized include the choice of solvent, temperature, and the stoichiometry of the reactants. For instance, the formation of dibenzylpiperazine as a byproduct in BZP synthesis is known to be influenced by reaction temperature and the molar ratio of benzyl (B1604629) chloride to piperazine wikipedia.org. While the primary goal in that context is to minimize its formation, a reversal of those conditions could potentially favor the formation of the disubstituted product.

Further research into the optimization of these conditions is necessary to develop a reliable and high-yield synthesis of this compound.

Stereoselective Synthesis for Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest due to the potential applications of such compounds in asymmetric catalysis and medicinal chemistry. A notable example of a stereoselective synthesis of a related compound, (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine, has been reported, providing a potential blueprint for the synthesis of chiral this compound analogues.

Minimization of Byproduct Formation in Synthesis

In many synthetic contexts, particularly in the production of monosubstituted piperazines like BZP, this compound is considered an undesirable byproduct nih.govnih.gov. Its presence is often indicative of a poorly controlled reaction, typically resulting from either excessive reaction temperatures or the use of an excess of the benzylating agent, such as benzyl chloride wikipedia.org.

To minimize the formation of this compound and other disubstituted byproducts, careful control over the stoichiometry of the reactants is crucial. Using a controlled excess of piperazine relative to the benzylating agent can favor the formation of the monosubstituted product. Additionally, maintaining a lower reaction temperature can help to reduce the rate of the second benzylation step, thereby limiting the formation of the disubstituted piperazine.

| Parameter | Condition to Minimize this compound Formation |

| Stoichiometry | Excess of piperazine relative to benzylating agent |

| Temperature | Lower reaction temperature |

Mechanistic Investigations of this compound Formation

Understanding the mechanism of this compound formation is key to controlling its synthesis and minimizing its unintended production. This involves an examination of the reaction kinetics, thermodynamics, and the role of catalysis.

Reaction Kinetics and Thermodynamic Considerations

The formation of this compound proceeds through the N-alkylation of the piperazine ring. The kinetics of such reactions are influenced by several factors, including the nucleophilicity of the nitrogen atoms in the piperazine ring and the electrophilicity of the benzylating agent. The reaction is generally considered to follow second-order kinetics, being first order in both the piperazine and the benzylating agent nih.gov.

The regioselectivity of the second benzylation, which determines whether the 1,3- or 1,4-isomer is formed, is a critical aspect of the reaction mechanism. This selectivity is influenced by the steric and electronic effects of the first benzyl group attached to the piperazine ring.

Role of Catalysis in Synthetic Efficiency

Catalysis can play a significant role in improving the efficiency and selectivity of this compound synthesis. Various catalysts have been employed in the N-alkylation of piperazines and related compounds. For instance, nitrogenous amine salts have been used as catalysts in the preparation of N-benzylpiperazine from piperazine and a halogenated benzyl compound google.com.

The use of supported metal catalysts, such as palladium on titanium dioxide (Pd/TiO2), has been investigated for the N-alkylation of piperazine with alcohols researchgate.net. While this specific example does not involve benzylation, it highlights the potential for heterogeneous catalysts to facilitate the N-alkylation of piperazines under milder conditions. Furthermore, gallium nitrate has been shown to be an effective catalyst for the synthesis of certain google.comnih.govoxazine-piperazine derivatives, indicating the potential for Lewis acid catalysis in reactions involving the piperazine core doi.org.

The development of catalysts that can direct the regioselective dibenzylation of piperazine to favor the 1,3-isomer remains an area for further research.

| Catalyst Type | Potential Application in this compound Synthesis |

| Nitrogenous Amine Salts | General N-benzylation of piperazine |

| Supported Metal Catalysts (e.g., Pd/TiO2) | N-alkylation under milder conditions |

| Lewis Acids (e.g., Gallium Nitrate) | Facilitating reactions involving the piperazine core |

Synthesis of Precursors and Intermediates for this compound and its Derivatives

The synthesis of this compound and its varied derivatives is contingent upon the effective preparation of essential precursors and intermediates. These foundational molecules, primarily substituted benzyl halides and functionalized piperazine rings, provide the necessary building blocks for constructing the target compounds. The strategic synthesis of these precursors is critical for achieving desired substitutions and stereochemical outcomes.

Preparation of Substituted Benzyl Halides and Piperazine Intermediates

The creation of this compound derivatives often begins with the synthesis of N-monosubstituted piperazines, which can then be further functionalized. A common method for preparing monosubstituted piperazines involves the reaction of piperazine with a benzyl halide, such as benzyl chloride. orgsyn.orgeuropa.eu Procedures have been developed to yield pure 1-benzylpiperazine dihydrochloride, which is stable for storage and free from the disubstituted by-product, 1,4-dibenzylpiperazine. orgsyn.orgwikipedia.org One such method involves reacting piperazine hexahydrate and piperazine dihydrochloride monohydrate with benzyl chloride in ethanol. orgsyn.orgdesigner-drug.com

The synthesis of piperazine intermediates can also be achieved through various other routes. One approach involves the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) bond. rsc.orgresearchgate.net For instance, a one-pot, three-component reaction of DABCO, alkyl halides, and aryl halides, catalyzed by copper(I) iodide, can produce unsymmetrically substituted N-alkyl-N'-aryl-piperazines in high yields. rsc.org

For derivatives with more complex substitution patterns on the piperazine ring itself, multi-step sequences starting from chiral amino acids have been developed. These methods allow for the creation of enantiomerically pure substituted piperazine-2-acetic acid esters, which can serve as versatile intermediates. acs.orgacs.org A divergent six-step synthesis can transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org Similarly, a five-step route has been developed to generate 3-substituted piperazine-2-acetic acid esters from amino acids, proceeding through a key chiral 1,2-diamine intermediate. nih.gov

The preparation of substituted benzyl halides, the other key precursor, can be achieved through standard organic chemistry transformations. For example, bromination of a substituted toluene derivative, such as 1-methyl-4-nitro-2-(trifluoromethyl)benzene, can yield the corresponding benzyl bromide. mdpi.com These functionalized benzyl halides are then reacted with an appropriate piperazine intermediate to form the desired substituted benzylpiperazine derivative. mdpi.com

Table 1: Selected Synthetic Methods for Piperazine Intermediates

| Intermediate Type | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| 1-Benzylpiperazine | Piperazine, Benzyl Chloride | Nucleophilic Substitution | orgsyn.org |

| N-Alkyl-N'-Aryl-Piperazines | DABCO, Alkyl Halides, Aryl Halides | Copper-Catalyzed DABCO Ring Opening | rsc.org |

| 5-Substituted Piperazine-2-Acetic Acid Esters | Chiral Amino Acids | Multi-step Cyclization | acs.org |

| 3-Substituted Piperazine-2-Acetic Acid Esters | Chiral Amino Acids | Reductive Amination, Annulation | nih.gov |

| Substituted Benzylpiperazines | N-Methylpiperazine, Substituted Benzyl Bromide | Nucleophilic Substitution | mdpi.com |

Challenges in Enantiomerically Pure Precursor Synthesis

A significant challenge in the synthesis of precursors for complex piperazine derivatives lies in controlling stereochemistry to produce enantiomerically pure compounds. rsc.org Since individual enantiomers of chiral drugs can have different pharmacological effects, access to optically pure intermediates is crucial. mdpi.com While the functionalization of piperazine has historically been focused on the nitrogen atoms, the synthesis of carbon-substituted chiral piperazines presents a greater synthetic hurdle. acs.orgrsc.org

Several strategies have been developed to address this challenge. One successful approach involves starting from optically pure amino acids to construct the chiral piperazine core. acs.orgacs.orgnih.gov This method has been used to produce a complete set of 24 protected chiral 2,5-disubstituted piperazines as single stereoisomers in multigram quantities. acs.org However, these multi-step syntheses can be complex, and limitations can arise. For example, one reported route to enantiopure 3-phenyl piperazine-2-acetic acid ester was ultimately unsuccessful as the final products underwent racemization, highlighting the difficulty in maintaining stereochemical integrity throughout a reaction sequence. nih.gov

Another approach is the development of novel asymmetric synthesis methodologies. For instance, an efficient method for the synthesis of chiral 2,3,5-trisubstituted piperazine structures has been reported, which involves the reduction of aziridine-fused bicyclic imines and subsequent nucleophilic ring-opening of the aziridine ring. thieme-connect.com Despite these advances, the development of new, efficient, and selective methods to access enantiomerically pure carbon-functionalized piperazines remains an active area of research to explore the full potential of this chemical space in drug discovery. rsc.org

Derivatization Strategies for this compound

Once a this compound scaffold is synthesized, its properties can be finely tuned through various derivatization strategies. These modifications typically target either the remaining secondary amine on the piperazine ring or the aromatic benzyl moieties.

Functionalization at Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are the most common sites for derivatization, with approximately 80% of piperazine-containing drugs featuring substituents at these positions. researchwithnj.commdpi.com For a this compound, one nitrogen atom is already substituted. The remaining N-H group provides a reactive handle for introducing a wide array of functional groups.

Common methods for N-alkylation include nucleophilic substitution reactions with alkyl halides (chlorides or bromides) or sulfonates, and reductive amination. nih.gov N-acylation is another widely used strategy to introduce different functionalities. nih.gov The benzyl group itself can serve as a protecting group that can be removed via hydrogenolysis, allowing for the synthesis of 1,4-unsymmetrically disubstituted piperazines. orgsyn.org This versatility allows for the construction of large combinatorial libraries of piperazine derivatives from a common intermediate. acs.orgnih.gov

Modification of Benzyl Moieties for Structure-Activity Relationship (SAR) Studies

Altering the electronic and steric properties of the two benzyl groups is a key strategy for conducting structure-activity relationship (SAR) studies. By introducing various substituents onto the phenyl rings, researchers can probe the interactions of the molecule with its biological target and optimize its pharmacological profile.

SAR studies on related benzylpiperazine and piperazine-containing compounds have demonstrated the profound impact of benzyl group modification. For example, in a series of antitubercular benzylpiperazine ureas, the SAR suggested that the benzyl urea and piperonyl moieties are essential features for activity. nih.gov In another study focused on M1 allosteric agonists, SAR exploration of alternative benzyl moieties on a related piperidine scaffold revealed that substituents in the 3- or 4-positions of the benzyl group led to a complete loss of M1 agonism. nih.gov This highlights the high sensitivity of biological activity to the substitution pattern on the benzyl ring.

The goal of these modifications is to improve properties such as potency, selectivity, and metabolic stability. For instance, incorporating a chlorine atom into a lead compound can be a strategy to block a site of oxidative metabolism. nih.gov Through systematic modification of the benzyl groups, a detailed understanding of the SAR can be established, guiding the design of more effective and specific therapeutic agents. nih.govresearchgate.net

Table 2: Impact of Benzyl Moiety Substitution on Biological Activity in Related Compounds

| Compound Class | Substitution Position | Effect on Activity | Reference |

|---|---|---|---|

| M1 Allosteric Agonists (Piperidine Scaffold) | 3- or 4-position of benzyl group | Loss of M1 agonism | nih.gov |

| Antitubercular Benzylpiperazine Ureas | Piperonyl moiety | Essential for activity | nih.gov |

| M1 Allosteric Agonists (Piperidine Scaffold) | 5-Cl on benzimidazolinone (privileged structure) | Maintained agonism, decreased efficacy | nih.gov |

Advanced Analytical and Characterization Techniques for 1,3 Dibenzylpiperazine

Chromatographic Separations in 1,3-Dibenzylpiperazine Analysis

Chromatography is a cornerstone for separating 1,3-DBP from complex mixtures, its isomers, and other related substances. The choice of technique depends on the analytical goal, whether it is rapid screening, precise quantification, or isomer differentiation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of piperazine (B1678402) derivatives, including dibenzylpiperazine isomers. semanticscholar.orgikm.org.myunodc.org It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. unodc.org In a typical GC-MS analysis, the sample is first vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. rsc.org

For piperazine derivatives, the electron ionization (EI) mass spectra often show characteristic fragmentation patterns initiated by the nitrogen atoms of the piperazine ring. researchgate.net While specific fragmentation data for 1,3-DBP is not detailed in the provided results, analysis of the closely related 1,4-dibenzylpiperazine (B181160) shows a prominent base ion at m/z 91, corresponding to the benzyl (B1604629) fragment ([C₇H₇]⁺), and other significant ions at m/z 134 and 175. ikm.org.myswgdrug.org The molecular ion ([M]⁺) for 1,4-DBP is observed at m/z 266. swgdrug.org It is expected that 1,3-DBP would exhibit a similar fragmentation pattern, with the tropylium ion (m/z 91) being a major fragment.

GC-MS methods can be optimized for both qualitative identification and quantitative analysis. scholars.direct By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument focuses on specific fragment ions characteristic of the target analyte, significantly enhancing sensitivity and allowing for accurate quantification even at low concentrations. scholars.direct

Table 1: Common GC-MS Parameters and Expected Fragments for Dibenzylpiperazine Analysis

| Parameter | Typical Condition |

|---|---|

| Column Type | 5% Phenyl/95% Methyl Polysiloxane (e.g., DB-5, Equity-5) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Base Peak (Fragment Ion) | m/z 91 (Tropylium ion) |

| Other Characteristic Ions | Ions related to the piperazine ring cleavage |

| Molecular Ion (M+) | m/z 266 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for analyzing piperazine derivatives, especially for samples that are thermally unstable or require minimal sample preparation. mdpi.comnih.gov These techniques separate compounds in a liquid mobile phase based on their interactions with a solid stationary phase, typically a C18 column for reversed-phase chromatography. unodc.org

LC-MS, particularly using a triple quadrupole mass spectrometer (LC-MS/MS), offers high sensitivity and selectivity for quantifying piperazine derivatives in various matrices. nih.gov The use of Multiple Reaction Monitoring (MRM) mode allows for the selection of specific precursor-to-product ion transitions, providing excellent specificity and reducing background noise. mdpi.com For benzylpiperazine derivatives, a characteristic neutral loss corresponding to parts of the piperazine ring is often observed during fragmentation. mdpi.com

HPLC with UV detection is also a robust method for purity evaluation and determination of piperazine compounds. nih.gov The method's parameters, such as mobile phase composition (e.g., acetonitrile and a buffered aqueous solution) and detector wavelength, are optimized to achieve the best separation and sensitivity for the analyte of interest. nih.gov

Table 2: Example HPLC and LC-MS Method Conditions

| Parameter | HPLC Condition | LC-MS Condition |

|---|---|---|

| Stationary Phase | Octadecyl (C18) Silica Column | Octadecyl (C18) Silica Column |

| Mobile Phase | Acetonitrile/Phosphate Buffer | Methanol/Formic Acid Buffer |

| Detection | UV Spectrophotometry | Tandem Mass Spectrometry (MS/MS) |

| Ionization (LC-MS) | Not Applicable | Electrospray Ionization (ESI) |

Thin Layer Chromatography (TLC) for Screening and Purity Assessment

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the preliminary screening and purity assessment of piperazine derivatives. researchgate.netanalyticaltoxicology.comresearchgate.net This technique involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica gel, and developing the plate in a sealed chamber with a suitable mobile phase. nih.govmdpi.com

For piperazine compounds, reversed-phase TLC plates (e.g., RP-18) with a mobile phase consisting of a mixture like methanol, buffer, and acid can be used to evaluate properties like lipophilicity. researchgate.net The separated spots are visualized under UV light or by using chemical staining reagents. mdpi.com TLC is particularly useful in forensic laboratories for quickly screening seized materials or in synthetic chemistry for monitoring the progress of a reaction and assessing the purity of the resulting product. analyticaltoxicology.com While not as powerful as GC-MS or LC-MS for definitive identification, its ease of use makes it a valuable initial analytical step. researchgate.net

Challenges in Isomer Differentiation via Chromatographic Methods

A significant analytical challenge in the analysis of dibenzylpiperazine is the differentiation of its structural isomers (1,2-, 1,3-, and 1,4-dibenzylpiperazine). These isomers often possess very similar physicochemical properties, leading to similar retention times and mass spectral fragmentation patterns. rsc.org

Standard GC-MS methods using common non-polar columns may fail to achieve baseline separation of these isomers, resulting in co-elution. rsc.org Their mass spectra are often nearly identical, dominated by the m/z 91 benzyl fragment, making it difficult to distinguish them based on mass spectrometry alone. rsc.org While specialized chromatographic conditions or columns, such as those with different stationary phases, can sometimes improve separation, achieving complete resolution remains a complex task. researchgate.netresearchgate.net This difficulty underscores the need for complementary analytical techniques, such as NMR spectroscopy, for unambiguous structural confirmation.

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic methods provide detailed information about the molecular structure of a compound, serving as a crucial tool for the definitive identification and structural elucidation of 1,3-DBP and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise determination of the molecular structure and connectivity. st-andrews.ac.uk Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the IR spectrum is characterized by vibrations corresponding to its core piperazine ring and its two benzyl substituents.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl groups are typically observed as weak to medium bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the piperazine ring and the methylene bridges (-CH₂-) would appear as strong bands in the 3000-2800 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings of the benzyl groups give rise to characteristic peaks in the 1600-1450 cm⁻¹ region. ultraphysicalsciences.org

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the tertiary amines within the piperazine ring typically occur in the 1250-1020 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the monosubstituted benzene rings (the benzyl groups) are prominent in the fingerprint region, typically appearing as strong bands at approximately 770-730 cm⁻¹ and 710-690 cm⁻¹. auburn.edu

Unlike primary or secondary amines, this compound, as a di-substituted piperazine with tertiary nitrogens, would not exhibit the characteristic N-H stretching bands typically seen for the parent piperazine molecule around 3200-3300 cm⁻¹. ultraphysicalsciences.orgresearchgate.net The specific positions and intensities of peaks in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. auburn.edu

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium |

| 3000-2800 | C-H Stretch | Aliphatic (Piperazine) | Strong |

| 1600-1450 | C=C Stretch | Aromatic (Phenyl Ring) | Variable |

| 1250-1020 | C-N Stretch | Tertiary Amine | Medium |

| 770-690 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong |

Raman Spectroscopy for Non-Destructive Analysis

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. As a non-destructive technique, it is valuable for analyzing samples without altering them. For this compound, Raman spectroscopy would effectively probe the vibrations of the aromatic rings and the carbon skeleton.

Based on studies of similar molecules like 1-benzylpiperazine, the Raman spectrum of this compound is expected to show prominent peaks corresponding to: ultraphysicalsciences.org

Aromatic Ring Vibrations: The phenyl rings of the benzyl groups exhibit strong Raman signals. A characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the carbon ring, is expected near 1000 cm⁻¹. ultraphysicalsciences.org Other phenyl ring modes would be observed around 1600 cm⁻¹. ultraphysicalsciences.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as strong bands above 3000 cm⁻¹.

CH₂ Vibrations: The methylene groups in the benzyl substituents and the piperazine ring will also produce characteristic signals, including scissoring and twisting modes, although these are often weaker than the aromatic signals.

The symmetric nature of the C-C bonds in the phenyl rings makes them particularly Raman-active, often resulting in stronger and sharper signals in the Raman spectrum compared to the IR spectrum.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3050 | C-H Stretch | Aromatic (Phenyl Ring) | Strong |

| ~1600 | C=C Stretch | Phenyl Ring Mode | Strong |

| ~1000 | Ring Breathing | Phenyl Ring Mode | Strong |

| 1450-1200 | CH₂ Deformation/Bend | Piperazine & Benzyl | Medium |

Mass Spectrometry (MS) Fragmentation Patterns and Interpretation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. In electron ionization (EI-MS), the this compound molecule would first form a molecular ion (M⁺•), which then undergoes fragmentation.

The fragmentation of piperazine derivatives is typically initiated by the nitrogen atoms of the piperazine ring. researchgate.net For this compound (molar mass: 266.38 g/mol ), the key fragmentation pathways would involve: wikipedia.orgnih.gov

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the benzyl group and the piperazine ring (alpha-cleavage to the nitrogen atom). This results in the formation of a stable benzyl cation (C₇H₇⁺) or a tropylium ion, which gives a prominent peak at a mass-to-charge ratio (m/z) of 91. This is often the base peak in the spectrum of benzyl-substituted compounds.

Piperazine Ring Fission: The molecular ion can also fragment through the cleavage of the bonds within the piperazine ring. This process can lead to various charged fragments containing parts of the piperazine ring and one of the benzyl substituents. For instance, cleavage across the ring can lead to fragments resulting from the loss of ethyleneimine or related structures.

Loss of a Benzyl Radical: The molecular ion can lose a benzyl radical (•CH₂C₆H₅) to form a fragment ion at m/z 175, corresponding to the [M - C₇H₇]⁺ ion.

The interpretation of these fragmentation patterns allows for the unambiguous identification of the benzyl substituents and the piperazine core structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Ion | Notes |

| 266 | Molecular Ion | [C₁₈H₂₂N₂]⁺• | Represents the intact ionized molecule. |

| 175 | [M - C₇H₇]⁺ | [C₁₁H₁₅N₂]⁺ | Loss of a benzyl radical. |

| 91 | Benzyl/Tropylium Cation | [C₇H₇]⁺ | Often the base peak due to its stability. |

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Direct Analysis of Samples

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that permits the direct analysis of samples on surfaces with minimal to no preparation. wikipedia.orgbasinc.com It operates by directing a pneumatically assisted electrospray of charged solvent droplets onto the sample surface. The impact of these droplets desorbs and ionizes analytes, which are then drawn into the mass spectrometer for analysis. wikipedia.org

This technique is particularly advantageous for the rapid screening of substances in forensic and pharmaceutical contexts. nih.gov Research on piperazine analogues has demonstrated the effectiveness of DESI-MS. Specifically, studies have successfully utilized DESI-MS to detect the isomeric compound 1,4-dibenzylpiperazine as an impurity in illicit benzylpiperazine (BZP) samples directly from surfaces. nih.gov This indicates a strong applicability of DESI-MS for the analysis of this compound.

The benefits of using DESI-MS for this compound include:

Speed: Analysis can be performed in seconds without the need for chromatographic separation.

Minimal Sample Preparation: The compound can be analyzed directly from various surfaces, reducing sample handling and potential contamination. basinc.com

High Sensitivity: DESI-MS has been shown to have low limits of detection for piperazine analogues, often in the microgram per square millimeter range. nih.gov

In a typical DESI-MS analysis of this compound in positive ion mode, the protonated molecule [M+H]⁺ would be readily observed at m/z 267.

Crystallographic Analysis for Solid-State Structure Determination

X-ray Diffraction Studies of this compound

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While specific crystallographic data for this compound is not prominently published, extensive studies on its close isomer, 1,4-dibenzylpiperazine, provide valuable insight into the expected solid-state structure. nih.govresearchgate.net

For 1,4-dibenzylpiperazine, single-crystal XRD analysis revealed the following key parameters: nih.gov

Crystal System: Orthorhombic

Space Group: Pbca

Unit Cell Dimensions: The dimensions of the unit cell were determined to be a = 7.5130 Å, b = 19.127 Å, and c = 21.366 Å. nih.gov

Molecular Arrangement: The analysis showed that the molecules pack in the crystal lattice with no significant intermolecular contacts beyond normal van der Waals forces. nih.gov

Table 4: Crystallographic Data for the Isomer 1,4-Dibenzylpiperazine

| Parameter | Value |

| Chemical Formula | C₁₈H₂₂N₂ |

| Molar Mass | 266.38 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.5130 (15) |

| b (Å) | 19.127 (4) |

| c (Å) | 21.366 (4) |

| Volume (ų) | 3070.3 (11) |

| Z (Molecules/cell) | 8 |

| Calculated Density | 1.153 Mg m⁻³ |

| Data sourced from studies on the 1,4-isomer. nih.govresearchgate.net |

Conformational Analysis of the Piperazine Ring in Solid State

The six-membered piperazine ring is conformationally flexible, but like cyclohexane, it strongly prefers to adopt a non-planar chair conformation to minimize steric and torsional strain. Crystallographic studies of numerous piperazine derivatives confirm that the chair conformation is overwhelmingly the most stable and commonly observed form in the solid state. researchgate.net

In the crystal structure of the isomer 1,4-dibenzylpiperazine, the central piperazine ring unequivocally adopts a chair conformation. nih.govresearchgate.net In this arrangement, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. For bulky substituents like benzyl groups, there is a strong energetic preference for the equatorial position to avoid steric hindrance (1,3-diaxial interactions) with the other atoms in the ring.

Therefore, for this compound, the most stable solid-state conformation is predicted to be a chair form where both benzyl groups occupy equatorial positions on the piperazine ring. This arrangement maximizes the distance between the bulky substituents and provides the lowest energy state for the molecule.

Forensic and Toxicological Analytical Methodologies

The rise of designer drugs, including synthetic piperazines, on the illicit market necessitates the development of robust and specific analytical methods for their identification in both biological specimens and seized materials. ojp.govojp.gov While this compound (DBZP) is less commonly encountered than its parent compound N-benzylpiperazine (BZP), its potential presence as a synthesis by-product or an independent psychoactive substance requires dedicated forensic and toxicological attention. nih.gov Analytical methodologies largely adapt established techniques used for the broader class of piperazine derivatives. mdpi.com

Detection and Quantification in Biological Matrices (e.g., urine, blood)

The detection and quantification of piperazine derivatives in biological fluids are crucial for clinical toxicology and forensic investigations into poisonings or drug-facilitated crimes. mdpi.com The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), with the latter often preferred for its high sensitivity and specificity without the need for derivatization. mdpi.comsemanticscholar.org

For piperazine derivatives, LC-MS methods provide reliable identification based on the precursor ion, at least two product ions, and the retention time. mdpi.comresearchgate.net Stable isotopically labeled internal standards, such as BZP-D7 and mCPP-D8, are often used to ensure the highest level of confidence in quantitative results. mdpi.comresearchgate.net While specific validated methods for this compound are not extensively detailed in the literature, the principles applied to BZP and other analogues are directly applicable. Sample preparation typically involves a protein precipitation step for serum samples, followed by dilution. semanticscholar.org

Table 1: Example LC-MS/MS Parameters for Analysis of Piperazine Derivatives

This table illustrates typical parameters used for the analysis of related piperazine compounds, which would serve as a starting point for developing a method for this compound.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| N-Benzylpiperazine (BZP) | 177.1 | 134.1 | 91.1 |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 231.1 | 188.1 | 175.1 |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 197.1 | 154.1 | 138.1 |

Data adapted from methodologies developed for common piperazine derivatives. mdpi.com

In postmortem toxicology, piperazines have been detected and quantified in blood and urine samples, often in combination with other drugs. oup.com For instance, in fatalities where BZP was implicated, blood concentrations have been reported in the range of 0.71 to 1.7 mg/L. oup.com Such quantitative data is vital for interpreting the role of the substance in the cause of death. oup.comojp.gov

Analysis in Seized Materials and Illicit Preparations

Forensic analysis of seized materials, such as powders and tablets, aims to identify controlled substances and other psychoactive compounds. ojp.gov The analysis of piperazine derivatives in these materials often involves a combination of screening and confirmatory techniques. ojp.gov GC-MS is a cornerstone technique for the chemical characterization of these substances, providing structural information based on fragmentation patterns. ojp.gov

Given that this compound can be a by-product of BZP synthesis, its detection in illicit preparations is plausible. nih.gov The analytical challenge lies in separating and specifically identifying multiple piperazine analogues and related substances that may be present in a single sample. ojp.govojp.gov This requires robust chromatographic methods capable of resolving structurally similar compounds. ojp.gov

The analytical workflow for seized materials typically includes:

Presumptive Testing: Colorimetric tests may provide a preliminary indication of the presence of a class of compounds.

Confirmatory Analysis: GC-MS is widely used for the definitive identification of piperazines. The resulting mass spectra provide a chemical fingerprint for comparison against reference libraries. ojp.gov

Quantification: Techniques like GC-FID (Flame Ionization Detection) or LC-MS are used to determine the purity of the substance and the concentration of the active ingredient in tablets or powders.

The ability to differentiate between positional isomers of substituted piperazines is critical for forensic analysis, as different isomers can have varying legal statuses and pharmacological effects. oup.com

Development of Rapid Screening Tests

There is a growing need for rapid, reliable screening tests for designer drugs to be used in various settings, including emergency rooms and roadside testing. mdpi.com While many analytical methods have been published for piperazine derivatives, they are not always included in routine toxicological screening panels. mdpi.com

Currently, there is a lack of documented, commercially available rapid screening tests specifically targeting this compound. The development of such tests, likely based on immunoassay principles, would be a valuable tool for preliminary screening. These tests work by detecting the presence of a specific molecule or a class of structurally related molecules in a biological sample, such as urine.

The development of such a test for this compound would involve:

Antibody Production: Synthesizing a conjugate of the drug to a protein to generate specific antibodies that recognize this compound.

Assay Development: Incorporating these antibodies into a test format, such as a lateral flow immunoassay strip, which provides a simple positive/negative result.

Validation: Testing the assay for sensitivity (how little of the drug it can detect) and specificity (ensuring it does not cross-react with other, unrelated substances).

Until dedicated rapid tests are developed, the detection of this compound and other emerging piperazines will continue to rely on comprehensive laboratory-based techniques like LC-MS and GC-MS. mdpi.comsemanticscholar.org

Pharmacological and Biochemical Investigations of 1,3 Dibenzylpiperazine

Neuropharmacological Profile and Receptor Interactions

While research on 1,3-Dibenzylpiperazine (DBZP) is not as extensive as for its more well-known analog, benzylpiperazine (BZP), studies have begun to elucidate its interactions with the central nervous system.

The behavioral effects of DBZP suggest that it likely modulates both dopaminergic and serotonergic systems. nih.gov While direct in-vitro mechanistic assays on DBZP are not extensively published, its actions are often compared to related piperazine (B1678402) compounds. For instance, BZP is known to stimulate the release and inhibit the reuptake of dopamine (B1211576), serotonin (B10506), and noradrenaline. europa.eu Animal studies indicate that BZP's primary action is on dopamine neurotransmission, similar to stimulant drugs like methamphetamine and cocaine. researchgate.net Given that DBZP fully substitutes for methamphetamine in drug discrimination studies, a significant dopaminergic effect is implied. nih.govnih.gov However, unlike methamphetamine and BZP which typically increase locomotor activity, DBZP has been shown to decrease it, an effect that may be serotonergically mediated. nih.gov This suggests a mixed pharmacological profile, influencing multiple monoamine systems.

The specific interactions of DBZP with various receptor subtypes are still under investigation. However, some inferences can be drawn from its behavioral profile and comparisons with other piperazines. The decrease in locomotor activity caused by DBZP could be related to interactions with serotonin (5-HT) receptors, as this effect is also seen with serotonergic piperazines like mCPP and TFMPP. nih.gov BZP itself acts as a non-selective agonist at a variety of serotonin receptors, and its partial agonist or antagonist effects at the 5-HT2B receptor may be responsible for some of its peripheral side effects. wikipedia.org

There is also evidence suggesting that DBZP may interact with sigma (σ) receptors. One study found that DBZP was effective in mitigating the proconvulsive effects of high-dose cocaine, a mechanism believed to be mediated by sigma receptors. nih.gov The σ-1 receptor, initially mistaken for an opioid receptor subtype, is now known to be a unique transmembrane protein that modulates nociceptive signaling. nih.gov

While direct data on DBZP's effect on neurotransmitter reuptake is limited, the actions of the broader class of benzylpiperazines involve the inhibition of monoamine uptake. caymanchem.com BZP, for example, has amphetamine-like effects on the serotonin reuptake transporter and also affects the dopamine and noradrenaline reuptake transporters, though to a lesser extent. wikipedia.org The ability of DBZP to substitute for methamphetamine in drug discrimination studies strongly suggests an interaction with dopamine transporters. nih.gov The combination of dopaminergic and serotonergic effects observed in behavioral studies points towards a potential role for DBZP in modulating the reuptake of both dopamine and serotonin. nih.gov

In Vitro and In Vivo Pharmacological Studies

In vivo studies have demonstrated clear dose-response relationships for DBZP in various behavioral assays.

Locomotor Activity: In studies using mice, DBZP produced a dose-dependent decrease in locomotor activity. nih.govnih.gov This effect is in contrast to the stimulant effects typically seen with BZP and methamphetamine. nih.gov

Drug Discrimination: In rats trained to discriminate methamphetamine from saline, DBZP fully substituted for the discriminative stimulus effects of methamphetamine in a dose-dependent manner. nih.govnih.gov It also produced partial, subthreshold substitution for cocaine and MDMA. nih.govnih.gov However, DBZP failed to substitute for the hallucinogen DOM. nih.govnih.gov

Table 1: Drug Discrimination Results for this compound (DBZP)

| Training Drug | DBZP Effect | Maximum Drug-Appropriate Responding (DAR) |

|---|---|---|

| Methamphetamine | Full Substitution | ≥80% |

| Cocaine | Subthreshold Responding | 67% |

| MDMA | Subthreshold Responding | 60% |

| DOM | No Substitution | <20% |

Data synthesized from Dolan et al. (2018). nih.govnih.gov

The abuse liability of DBZP has been assessed using several preclinical models.

Drug Discrimination: The finding that DBZP fully substitutes for the psychostimulant methamphetamine is a strong indicator of abuse potential. nih.govnih.gov This suggests that DBZP may produce subjective effects similar to those of methamphetamine.

Conditioned Place Preference (CPP): In contrast to the drug discrimination results, DBZP did not produce a conditioned place preference in mice. nih.govnih.gov This suggests that the compound may not have significant rewarding properties on its own, or at least not under the conditions tested.

Self-Administration: While direct self-administration studies for DBZP were not found, studies on the related compound BZP have shown it to be an effective reinforcer in rhesus monkeys, further supporting the abuse potential of this class of compounds. nih.gov

Table 2: Summary of Behavioral Effects of this compound (DBZP)

| Behavioral Assay | Species | Effect | Implication for Abuse Liability |

|---|---|---|---|

| Locomotor Activity | Mice | Dose-dependent decrease | Atypical for a stimulant, may indicate mixed serotonergic/dopaminergic action |

| Drug Discrimination (vs. Methamphetamine) | Rats | Full substitution | High |

| Drug Discrimination (vs. Cocaine) | Rats | Subthreshold substitution | Moderate |

| Drug Discrimination (vs. MDMA) | Rats | Subthreshold substitution | Moderate |

| Conditioned Place Preference | Mice | No preference | Low to moderate |

Data synthesized from Dolan et al. (2018). nih.govnih.gov

Impact on Memory Acquisition and Consolidation

Investigations into the nootropic effects of piperazine derivatives have explored their influence on the distinct phases of memory: acquisition (learning) and consolidation (storing). A key study evaluated the effects of N,N'-dibenzylpiperazine (1,4-DBZP), a disubstituted analogue of N-benzylpiperazine (BZP), on memory in mice using the passive avoidance test. nih.gov

The research demonstrated that 1,4-DBZP has a specific impact on the initial phase of memory formation. When administered to mice, the compound was found to enhance the acquisition of memory. nih.govnih.gov However, unlike its parent compound BZP and BZP's primary metabolite N-benzylethylenediamine (BEDA), 1,4-DBZP did not show a significant effect on the consolidation of memory. nih.govnih.govresearchgate.net This suggests that its mechanism of action may be limited to the processes involved in initial learning rather than the subsequent stabilization of the memory trace.

| Compound | Memory Acquisition | Memory Consolidation |

|---|---|---|

| N-benzylpiperazine (BZP) | Enhanced | Enhanced |

| N-benzylethylenediamine (BEDA) | Enhanced | Enhanced |

| N,N'-dibenzylpiperazine (1,4-DBZP) | Enhanced | No Enhancement |

Enzymatic Metabolism and Biotransformation Pathways

Direct studies on the enzymatic metabolism and specific biotransformation pathways of this compound are not available in the current body of scientific literature. However, the metabolic fate of the structurally related and widely studied N-benzylpiperazine (BZP) has been characterized, providing a probable model for how dibenzylpiperazine isomers might be processed in the body.

Role of Cytochrome P450 Enzymes in this compound Metabolism

The metabolism of BZP and other piperazine derivatives, such as trifluoromethylphenylpiperazine (TFMPP), is primarily hepatic and involves the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov Specific isoenzymes identified in the metabolism of BZP include CYP2D6, CYP1A2, and CYP3A4. researchgate.net These enzymes catalyze Phase I oxidation reactions, such as hydroxylation and N-dealkylation. researchgate.netnih.gov Given the structural similarities, it is highly probable that the metabolism of this compound would also be dependent on these CYP450 pathways. The two benzyl (B1604629) groups present a large surface for enzymatic action, likely hydroxylation on the aromatic rings.

| CYP Isoenzyme | Known Substrate | Potential Role in this compound Metabolism (Hypothesized) |

|---|---|---|

| CYP2D6 | N-benzylpiperazine (BZP) | Likely involved in aromatic hydroxylation and N-dealkylation. |

| CYP1A2 | N-benzylpiperazine (BZP) | May contribute to oxidative metabolism. |

| CYP3A4 | N-benzylpiperazine (BZP) | May contribute to oxidative metabolism. |

Identification of Active and Inactive Metabolites

No metabolites of this compound have been specifically identified. However, the metabolic pathway of BZP is well-documented and involves several key transformations. The primary routes of BZP metabolism are hydroxylation at the para- and meta-positions of the benzyl ring and N-dealkylation of the piperazine ring. researchgate.neteuropa.eu

The main metabolites of BZP identified in animal and human studies include:

4-hydroxy-BZP and 3-hydroxy-BZP: Products of aromatic hydroxylation.

N-benzylethylenediamine (BEDA): An active metabolite resulting from the cleavage of the piperazine ring. nih.govresearchgate.net

Benzylamine: A further breakdown product. nih.goveuropa.eu

Piperazine europa.eu

These metabolites can also undergo Phase II conjugation reactions, being excreted as glucuronide and/or sulfate conjugates. europa.eu Research has shown that the metabolite BEDA is pharmacologically active, enhancing both the acquisition and consolidation of memory, unlike the related compound 1,4-DBZP. nih.gov

Genetic Polymorphisms and Inter-Individual Variability in Metabolism

The enzyme systems responsible for the metabolism of BZP, particularly CYP2D6 and Catechol-O-methyl-transferase (COMT), are known to be subject to genetic polymorphisms. europa.eu These genetic variations can lead to the production of enzymes with altered activity, resulting in significant inter-individual differences in drug metabolism.

Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers for specific CYP enzymes based on their genetic makeup. For a compound metabolized by CYP2D6, a "poor metabolizer" would break down the drug more slowly, potentially leading to higher plasma concentrations and a longer duration of effect. Conversely, an "ultrarapid metabolizer" would clear the drug more quickly. Although not studied directly for this compound, it is a well-established principle that its reliance on the same polymorphic enzyme systems as BZP would likely result in considerable variability in its pharmacokinetic profile across different individuals. europa.eu

Cellular and Molecular Mechanisms of Action

Investigations of Intracellular Signaling Pathways

The specific intracellular signaling pathways modulated by this compound have not been elucidated. Research into the molecular mechanisms of piperazine derivatives has largely focused on their interactions with cell surface receptors and transporters rather than the downstream signaling cascades.

The broader class of piperazine compounds, including BZP, are known to act as monoamine releasers and reuptake inhibitors, primarily affecting dopamine and serotonin systems. researchgate.netwikipedia.org This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced activation of their respective receptors. Furthermore, some research on the related compound 1,4-DBZP has indicated an affinity for sigma-1 (σ1) receptors, which are intracellular chaperone proteins that modulate various signaling pathways, but the specific downstream consequences of this binding are not well understood. researchgate.net The activation of dopamine and serotonin receptors is known to trigger a host of intracellular signaling cascades (e.g., involving cAMP/PKA, PLC/IP3/DAG, or MAPK/ERK pathways), but direct evidence linking this compound to the modulation of any of these specific pathways is currently lacking.

Interactions with Transporters and Ion Channels

The pharmacological profile of this compound (DBZP) concerning its direct interactions with neurotransmitter transporters and ion channels is not extensively detailed in publicly available scientific literature. However, behavioral pharmacology studies provide significant insights into its likely mechanisms of action, particularly concerning monoamine transporters.

Research indicates that DBZP possesses a pharmacological profile that is more aligned with that of 1-Benzylpiperazine (BZP), a compound known to interact with monoamine transporters, than with more serotonergic piperazine analogues like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). nih.govwikipedia.org This suggests that the effects of DBZP are likely mediated through interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

In vivo studies have demonstrated that DBZP can fully substitute for methamphetamine in drug discrimination assays, a characteristic strongly indicative of activity at the dopamine transporter. nih.govwikipedia.org Furthermore, it produces partial substitution for cocaine and 3,4-methylenedioxymethamphetamine (MDMA), further suggesting a complex interaction with monoamine systems. nih.govwikipedia.org Despite these behavioral findings, which imply that DBZP affects dopaminergic and serotonergic pathways, specific in vitro binding affinity data (such as Ki or IC50 values) at DAT, SERT, and NET are not well-documented in the available literature. This lack of quantitative data prevents a precise characterization of its transporter interaction profile.

Information regarding the direct interaction of this compound with ion channels is even more limited. While some piperazine derivatives have been noted for their potential to interact with channels such as the GABAA receptor, specific research confirming or quantifying such an effect for DBZP has not been identified. nih.gov

The following table summarizes the inferred interactions of this compound with monoamine transporters based on behavioral studies.

Inferred Interactions of this compound with Monoamine Transporters

| Transporter | Inferred Interaction | Basis for Inference | Quantitative Data (Ki/IC50) |

|---|---|---|---|

| Dopamine Transporter (DAT) | Agonist/Releaser activity | Full substitution for methamphetamine in drug discrimination studies. nih.govwikipedia.org | Not available in cited literature |

| Serotonin Transporter (SERT) | Weak Agonist/Releaser activity | Partial substitution for MDMA in drug discrimination studies. nih.govwikipedia.org | Not available in cited literature |

| Norepinephrine Transporter (NET) | Not specifically determined | - | Not available in cited literature |

Medicinal Chemistry and Drug Discovery Applications of 1,3 Dibenzylpiperazine Scaffolds

Structure-Activity Relationship (SAR) Studies of 1,3-Dibenzylpiperazine Derivatives

The biological activity of this compound derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies, which systematically modify the chemical structure to observe corresponding changes in biological activity, are crucial for optimizing these compounds as drug candidates.

Impact of Substituent Modifications on Receptor Binding Affinity and Selectivity

Modifications to the benzyl (B1604629) and piperazine (B1678402) moieties of the this compound scaffold have a profound impact on receptor binding affinity and selectivity. While direct SAR studies on this compound are limited in publicly available literature, valuable insights can be drawn from studies on closely related benzylpiperazine and arylpiperazine derivatives.

For instance, in a series of N-furfuryl piperazine ureas, the bioisosteric replacement of the furan (B31954) ring with a phenyl ring, creating a benzylpiperazine-like structure, led to a compound with a minimum inhibitory concentration (MIC) of 1 μM against Mycobacterium tuberculosis H37Rv. keystonesymposia.org Further SAR exploration in this series of antitubercular benzylpiperazine ureas revealed that the piperazine ring, benzyl urea, and piperonyl moieties are essential for activity. keystonesymposia.org

In another study focusing on dibenzyl dipiperazine diquaternary ammonium (B1175870) salts, modifications on the aromatic rings of the benzyl groups significantly influenced their analgesic, sedative, and anti-inflammatory activities. nih.gov Specifically, derivatives with a 4-nitro group (compound 6c ) and a 3-methyl group (compound 6k ) on the benzyl rings exhibited higher activities. nih.gov The presence or absence of a benzoyl group on the piperazine nitrogen also had a contrary influence on the biological activities of certain analogues. nih.gov

These findings underscore the importance of the nature and position of substituents on the aromatic rings and the piperazine core for modulating the biological effects of this class of compounds.

Exploration of Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets. However, specific studies on the stereochemical influences of this compound on its biological activity are not extensively documented in the available literature. The 1,3-disubstituted piperazine core contains a chiral center, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can exhibit distinct pharmacological and toxicological profiles due to the three-dimensional nature of drug-receptor interactions.

Generally, substituted piperazines can exist as stereoisomers, and their separation is crucial for evaluating the biological activity of individual isomers. europa.eu Chiral resolution of similar cyclic amine derivatives, such as 1,3-dimethyl-4-phenylpiperidines, has been successfully achieved using chiral stationary phases in high-performance liquid chromatography (HPLC). nih.gov Such separation techniques would be essential for isolating the stereoisomers of this compound to investigate their differential effects on biological targets.

Design and Synthesis of this compound-Based Lead Compounds

Modern drug discovery relies heavily on rational design strategies to identify and optimize lead compounds. These approaches leverage computational tools and a deep understanding of molecular interactions to accelerate the development of new therapeutics.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening and ligand-based drug design are powerful computational techniques used to identify novel drug candidates from large chemical libraries. nih.govmdpi.com These methods are particularly useful when the three-dimensional structure of the biological target is known (structure-based virtual screening) or when a set of known active ligands is available (ligand-based drug design). nih.gov

While there are no specific published examples of large-scale virtual screening or ligand-based design campaigns focused solely on the this compound scaffold, these methodologies are broadly applicable to this class of compounds. For instance, a virtual screening approach could be employed to dock a library of this compound derivatives into the active site of a target receptor to predict their binding affinity and orientation.

Ligand-based methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be used to build predictive models based on the known activities of a series of this compound analogues. ijddd.com These models can then be used to virtually screen for new compounds with potentially higher activity.

Identification of Novel Therapeutic Agents

The core structure of this compound has been identified as a key pharmacophore in the development of new therapeutic agents. Its unique three-dimensional arrangement allows for diverse substitutions, leading to a wide array of derivatives with varied biological activities. Researchers have been particularly interested in the piperazine-2,5-dione derivative of this compound, which has shown notable bioactivity, especially in the context of cancer research.

Anticancer Research and Antiproliferative Activity

The quest for novel and more effective anticancer agents has led to the investigation of various heterocyclic compounds, with the this compound scaffold showing significant promise. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and induce cell death.

One of the notable findings in the anticancer research of this compound derivatives is the activity of (S)-1,3-dibenzylpiperazine-2,5-dione. Studies have demonstrated its ability to inhibit the proliferation of the human chronic myelogenous leukemia cell line, K-562. While this specific derivative did not show potent inhibitory activity on its own in some studies, other related piperazine derivatives have exhibited significant antiproliferative effects against K-562 cells. For instance, the piperazine derivative (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine has shown an IC50 value of 30.10±1.6 μg/ml against the K-562 cell line.

Table 1: Antiproliferative Activity of a Piperazine Derivative against K-562 Cells

| Compound | Cell Line | IC50 (μg/ml) |

|---|

While direct and extensive studies on the induction of cellular differentiation and apoptosis by this compound itself are limited in the reviewed literature, the broader class of piperazine derivatives has been shown to influence these crucial cellular processes in cancer cells. For example, some piperazine derivatives have been observed to induce erythroid differentiation in K-562 cells. Apoptosis, or programmed cell death, is a key mechanism through which many anticancer drugs exert their effects. While specific mechanistic studies on apoptosis induction by this compound are not widely available, the general activity of the piperazine scaffold in promoting cell death in cancer cell lines suggests that this could be a potential mechanism of action for its derivatives as well.

A significant area of interest in cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. Research has shown that certain piperazine derivatives can act synergistically with established anticancer drugs. For instance, the piperazine derivative (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine has demonstrated pronounced synergistic effects when combined with suboptimal concentrations of cytosine arabinoside or mithramycin in K-562 cells. When combined with mithramycin, a significant increase in benzidine-positive cells (an indicator of erythroid differentiation) was observed, rising from 3±0.50% to 98±2%. A similar synergistic effect was seen with cytosine arabinoside, with the proportion of erythroid-differentiated cells increasing from 3±0.5% to 52±2.5%. mdpi.com

Table 2: Synergistic Effects of a Piperazine Derivative with Anticancer Drugs on K-562 Cells

| Combination | Effect |

|---|---|

| (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine + Mithramycin | Significant increase in erythroid differentiation |

Other Potential Therapeutic Applications (e.g., Anthelmintic, Antihistamine, Antidepressant Leads)

While the primary focus of research on this compound has been on its anticancer potential, the broader piperazine scaffold is known to be a versatile pharmacophore with a wide range of biological activities. This suggests that this compound derivatives could also be explored as lead compounds in other therapeutic areas.

Anthelmintic Leads: Piperazine and its salts have a long history of use as anthelmintic agents, effectively treating infections with parasitic worms. nih.gov The mechanism of action often involves paralysis of the parasites, leading to their expulsion from the host. nih.gov The structural features of this compound could be modified to develop new and potent anthelmintic drugs. ekb.egwho.intnih.govmdpi.com

Antihistamine Leads: Many piperazine derivatives are known to possess antihistaminic properties by acting as H1 receptor antagonists. nih.govwikipedia.org These compounds are used to treat allergic conditions such as urticaria and rhinitis. nih.gov The this compound core could serve as a starting point for the design of novel antihistamines with improved efficacy and side-effect profiles.

Antidepressant Leads: The piperazine moiety is a common structural feature in many antidepressant drugs. researchgate.netekb.eg These compounds often target various neurotransmitter systems in the brain, including serotonin (B10506) and dopamine (B1211576) pathways. The substitution pattern of this compound offers opportunities for the synthesis of new derivatives with potential antidepressant activity.

It is important to note that while the piperazine scaffold is prevalent in these therapeutic classes, specific research and development of this compound for these applications are not as extensively documented as its role in anticancer research. Further investigation is required to fully elucidate the potential of this compound in these and other therapeutic areas.

Computational Chemistry and Molecular Modeling of 1,3 Dibenzylpiperazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to understand the distribution of electrons within the 1,3-dibenzylpiperazine molecule, which is fundamental to its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT is utilized to calculate various molecular properties of this compound, including its optimized geometry and the distribution of electron density. One key application is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the nitrogen atoms of the piperazine (B1678402) ring are expected to be regions of negative potential, while the hydrogen atoms are associated with positive potential. nih.gov This analysis helps predict sites for non-covalent interactions, such as hydrogen bonding.

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties of a molecule by describing the behavior of electrons as wave functions distributed over the entire molecule. tcd.ie Key to this theory are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. mdpi.com For this compound, these calculations would elucidate its potential for charge-transfer interactions within a biological system. nih.gov

| Calculated Property | Significance | Predicted Characteristics for this compound |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | Piperazine ring likely in a chair conformation with benzyl (B1604629) groups in equatorial positions to minimize steric hindrance. |

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential. nih.gov | Negative potential around nitrogen atoms; positive potential around hydrogen atoms. |

| HOMO Energy | Indicates electron-donating capability. nih.gov | Electron density likely concentrated on the piperazine ring and aromatic systems. |

| LUMO Energy | Indicates electron-accepting capability. nih.gov | Electron density likely distributed over the benzyl groups. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. mdpi.com | A relatively small gap would suggest potential for high chemical reactivity and bioactivity. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. arabjchem.org

In a solution, this compound is not a static entity but a flexible molecule that can adopt various conformations. The central piperazine ring can exist in several forms, most notably the stable "chair" conformation and more flexible "boat" or "twist-boat" conformations. nih.gov MD simulations can explore the conformational landscape of the molecule in a simulated aqueous environment, revealing the most probable conformations and the energy barriers between them. The presence of two bulky benzyl groups significantly influences the ring's flexibility and the rotational freedom around the carbon-nitrogen bonds. These simulations help determine how the molecule behaves in a physiological context, which is crucial for understanding its interaction with biological targets.

When a ligand like this compound binds to a biological target, such as a receptor or enzyme, the resulting complex is dynamic. MD simulations are essential for studying the stability of the ligand's binding pose once it has been placed in the receptor's active site via docking. mdpi.com By simulating the complex over nanoseconds, researchers can observe the evolution of interactions, such as hydrogen bonds and hydrophobic contacts. arabjchem.org Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. arabjchem.org These simulations provide insights into how the ligand and receptor adapt to each other and the persistence of key binding interactions.

Docking and Scoring in Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. unisi.it This method is widely used to predict the binding mode and affinity of a small molecule like this compound to a protein target. Based on the structures of related benzylpiperazine compounds, a likely biological target is the Sigma-1 (σ1) receptor. nih.govnih.gov

Docking algorithms place the ligand into the receptor's binding site in numerous possible conformations and orientations. Each of these poses is then evaluated by a "scoring function," which estimates the binding affinity. The resulting scores are used to rank the different poses, with the lowest energy score typically representing the most favorable binding mode.

For a compound like this compound docking into the σ1 receptor, several key interactions would be analyzed. The protonated nitrogen of the piperazine ring is capable of forming a crucial salt bridge with acidic residues like Asp126 or Glu172 in the binding pocket. unisi.it Furthermore, the aromatic benzyl groups can engage in hydrophobic and π-π stacking interactions with aromatic residues such as Phe107, Trp164, and Tyr173 within the receptor's binding site. unisi.it These interactions are critical for anchoring the ligand within the receptor and determining its binding affinity.

| Type of Interaction | Potential Interacting Groups on this compound | Potential Receptor Residues (e.g., in σ1 Receptor) |

|---|---|---|

| Ionic Interaction / Salt Bridge | Protonated Piperazine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) unisi.it |

| Hydrogen Bonding | Piperazine Nitrogen (as acceptor) | Tyrosine (Tyr), Serine (Ser) |

| Hydrophobic Interactions | Benzyl Rings, Piperazine Ring | Leucine (Leu), Valine (Val), Isoleucine (Ile) |

| π-π Stacking | Aromatic Benzyl Rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) unisi.it |

| π-Cation Interaction | Protonated Piperazine Nitrogen and Benzyl Rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) unisi.it |

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Despite the utility of this technique, there is a lack of specific studies in the scientific literature that report on the prediction of binding modes and affinities of this compound with any particular biological targets. While research on other piperazine derivatives has utilized molecular docking to explore interactions with various receptors, similar detailed analyses for this compound are not currently published.

Virtual Screening of Chemical Libraries

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches.

There are no specific examples in the available literature of virtual screening campaigns that have utilized this compound as a query molecule or have identified it as a hit from a virtual screen of chemical libraries. The application of this powerful tool to explore the therapeutic potential of this compound and its derivatives remains an area for future investigation.

Cheminformatics and Data Mining in Piperazine Research

Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. Data mining of large chemical datasets can reveal important relationships between chemical structure and biological activity.

Analysis of Structure-Activity Data from Large Datasets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The analysis of large datasets of chemical structures and their associated biological data can lead to the development of predictive models.

A specific, large-scale analysis of structure-activity data for a series of compounds centered around the this compound scaffold is not currently available in the public domain. Such studies are essential for understanding the structural requirements for any potential biological activity of this compound and for guiding the design of more potent and selective analogues.

Machine Learning Approaches in Drug Discovery

Machine learning (ML) has become an increasingly important tool in drug discovery, with applications ranging from predicting compound activity and toxicity to de novo drug design. These approaches leverage large datasets to build predictive models that can accelerate the drug development process.

While machine learning models have been developed for various classes of chemical compounds, including some piperazine derivatives, there are no specific published machine learning models that focus on predicting the biological activity or properties of this compound. The development of such models would require a substantial amount of experimental data on this compound and its analogues, which does not appear to be currently available.

Computational Approaches to Spectroscopic Data Interpretation

Computational methods can be employed to predict and help interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are essential for the structural elucidation of chemical compounds.

There is a lack of specific published research detailing the use of computational methods for the prediction and interpretation of the spectroscopic data (e.g., NMR, MS) of this compound. While general computational tools for spectroscopic prediction exist, their specific application to and validation for this compound has not been reported in the scientific literature. Such studies would be valuable for the unambiguous characterization of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 1,3-Dibenzylpiperazine in complex mixtures?

- Methodology :

- LC-MS vs. LC-DAD : Liquid chromatography-mass spectrometry (LC-MS) provides superior specificity for distinguishing structural analogs (e.g., 1,3- vs. 1,4-isomers) compared to LC-DAD, which struggles with co-eluting impurities. Validation should include spike-and-recovery tests in biological matrices .

- DESI-MS : Desorption electrospray ionization mass spectrometry enables rapid screening with detection limits of 0.02–2.80 µg/mm². However, it requires cross-validation with reference standards and may miss trace impurities .